molecular formula C9H21NO3Si B1581393 3-(N-Allylamino)propyltrimethoxysilane CAS No. 31024-46-1

3-(N-Allylamino)propyltrimethoxysilane

Cat. No.: B1581393
CAS No.: 31024-46-1
M. Wt: 219.35 g/mol
InChI Key: UBVMBXTYMSRUDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(N-Allylamino)propyltrimethoxysilane can be synthesized through the reaction of allylamine with 3-chloropropyltrimethoxysilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups. The reaction is as follows:

Allylamine+3-ChloropropyltrimethoxysilaneThis compound+HCl\text{Allylamine} + \text{3-Chloropropyltrimethoxysilane} \rightarrow \text{this compound} + \text{HCl} Allylamine+3-Chloropropyltrimethoxysilane→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and removal of by-products such as hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

3-(N-Allylamino)propyltrimethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(N-Allylamino)propyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino group can react with various functional groups, while the methoxy groups can hydrolyze and condense to form siloxane networks. This dual functionality allows it to act as an effective coupling agent, enhancing the adhesion and compatibility of different materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Allylamino)propyltrimethoxysilane is unique due to its allylamino group, which provides additional reactivity and versatility compared to other silane coupling agents. This makes it particularly useful in applications requiring strong adhesion and compatibility between diverse materials .

Properties

IUPAC Name

N-prop-2-enyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVMBXTYMSRUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCC=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067588
Record name 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31024-46-1
Record name N-[3-(Trimethoxysilyl)propyl]-2-propen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N-(3-(trimethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]-
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Record name 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(trimethoxysilyl)propyl]allylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.836
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(N-Allylamino)propyltrimethoxysilane promote adhesion between resin and silica-coated titanium?

A1: this compound acts as a coupling agent. It achieves this through its bifunctional nature:

  1. Silane side (Si-O-CH3 groups): This side hydrolyzes in the presence of water and a catalyst (formic acid in the study []). The resulting silanol groups (Si-OH) can then condense with the hydroxyl groups on the silica-coated titanium surface, forming strong covalent Si-O-Si bonds.

Q2: Did the study find this compound to be an effective adhesion promoter compared to the control?

A: While the study investigated this compound as a potential adhesion promoter, it did not outperform the control (a prehydrolyzed silane coupling agent commonly used in dentistry) in terms of shear bond strength []. The study found that another silane monomer tested, 3-Methacryloxypropyltrimethoxysilane, showed significantly higher bond strength compared to the control, both alone and when blended with a cross-linking silane.

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